molecular formula C18H18BrNO2S B3545873 4-({4-[(4-bromobenzyl)oxy]phenyl}carbonothioyl)morpholine

4-({4-[(4-bromobenzyl)oxy]phenyl}carbonothioyl)morpholine

Cat. No. B3545873
M. Wt: 392.3 g/mol
InChI Key: ZYSFEXJPTKZFPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({4-[(4-bromobenzyl)oxy]phenyl}carbonothioyl)morpholine, also known as BMB-4, is a chemical compound that has been studied for its potential as an anticancer agent. This compound has shown promising results in scientific research, particularly in inhibiting the growth of cancer cells.

Mechanism of Action

The mechanism of action of 4-({4-[(4-bromobenzyl)oxy]phenyl}carbonothioyl)morpholine is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is necessary for cell division. This compound has been shown to bind to the colchicine-binding site on tubulin, which prevents the formation of microtubules and inhibits cell division.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in normal cells, but high toxicity in cancer cells. This selectivity makes this compound a promising candidate for cancer treatment. This compound has also been shown to have anti-angiogenic effects, meaning it can inhibit the formation of new blood vessels that are necessary for tumor growth.

Advantages and Limitations for Lab Experiments

One advantage of 4-({4-[(4-bromobenzyl)oxy]phenyl}carbonothioyl)morpholine is that it has shown promising results in inhibiting the growth of various types of cancer cells, making it a potential candidate for cancer treatment. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its use. Additionally, more research is needed to determine the optimal dosage and administration of this compound.

Future Directions

There are several future directions for research on 4-({4-[(4-bromobenzyl)oxy]phenyl}carbonothioyl)morpholine. One direction is to further investigate the mechanism of action, which could lead to the development of more effective cancer treatments. Another direction is to optimize the dosage and administration of this compound for maximum efficacy. Additionally, more research is needed to determine the potential side effects of this compound and how to mitigate them. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.

Scientific Research Applications

4-({4-[(4-bromobenzyl)oxy]phenyl}carbonothioyl)morpholine has been studied extensively for its potential as an anticancer agent. In vitro studies have shown that this compound can inhibit the growth of cancer cells, including breast cancer, lung cancer, and prostate cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have shown that this compound can inhibit tumor growth in mice.

properties

IUPAC Name

[4-[(4-bromophenyl)methoxy]phenyl]-morpholin-4-ylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO2S/c19-16-5-1-14(2-6-16)13-22-17-7-3-15(4-8-17)18(23)20-9-11-21-12-10-20/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYSFEXJPTKZFPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.